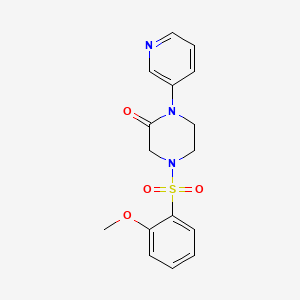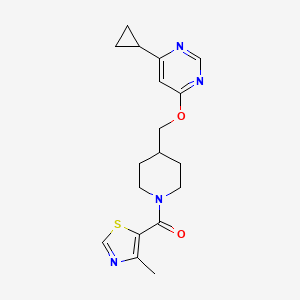
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
Compounds with piperidinyl and methanone functionalities have been extensively studied for their biological activities. For instance, a series of compounds synthesized by the reaction of different benzyl alcohols with 4-chloro-4'-fluorobutyrophenone demonstrated significant antimicrobial activity against pathogenic strains, suggesting their potential as therapeutic agents (Bisht et al., 2010). Similarly, derivatives with oxime functionalities have shown promising antimicrobial activities, indicating the potential for the development of new antibiotics (Mallesha & Mohana, 2014).
Structural and Mechanistic Insights
The synthesis and structural elucidation of compounds bearing piperidinyl and methylthiazol groups contribute to a deeper understanding of their chemical behavior and interactions. The analysis of their crystal structures and molecular interactions provides valuable information for drug design and development, as demonstrated in studies involving the characterization of complex heterocyclic compounds (Karthik et al., 2021).
Anticancer and Antimicrobial Applications
Several studies have focused on synthesizing novel compounds with potential anticancer and antimicrobial properties. For example, new pyridine derivatives have been evaluated for their in vitro antimicrobial activities, showcasing the therapeutic potential of such molecules (Patel et al., 2011). Additionally, compounds designed for specific biological targets, such as P2X7 antagonists, have been identified as clinical candidates for the treatment of mood disorders, demonstrating the relevance of structural complexity in drug discovery (Chrovian et al., 2018).
Methodological Advances in Organic Synthesis
The development of novel synthetic methodologies is a critical aspect of research involving complex organic molecules. Studies have demonstrated innovative approaches to synthesizing heterocyclic compounds, providing new tools and strategies for the construction of pharmacologically active molecules (Shintani et al., 2011). These methodological advancements facilitate the exploration of novel therapeutic pathways and the development of drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-17(25-11-21-12)18(23)22-6-4-13(5-7-22)9-24-16-8-15(14-2-3-14)19-10-20-16/h8,10-11,13-14H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLGYNHWIHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)
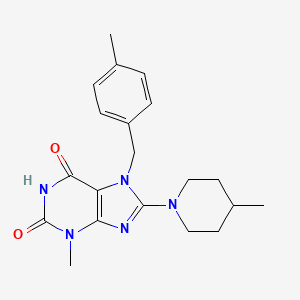

![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726587.png)
methylidene}(propoxy)amine](/img/structure/B2726590.png)
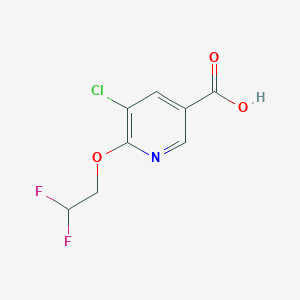
![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)
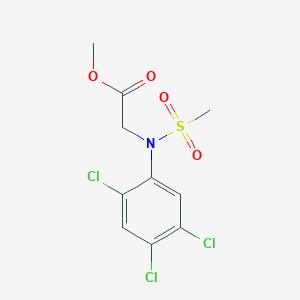
![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)
